molecular formula C9H11N3O B13269035 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide

3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide

Cat. No.: B13269035
M. Wt: 177.20 g/mol
InChI Key: JTXCMVFILMSXCR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is a heterocyclic compound with the molecular formula C9H11N3O. It is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis described by Holly and Cope, where an amine reacts with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the phenol derivative at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted benzoxazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I and induce apoptosis in cancer cells sets it apart from other benzoxazine derivatives .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide

InChI

InChI=1S/C9H11N3O/c10-9(11)6-1-2-8-7(5-6)12-3-4-13-8/h1-2,5,12H,3-4H2,(H3,10,11)

InChI Key

JTXCMVFILMSXCR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C(=N)N

Origin of Product

United States

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